Superior Alpha-2/Alpha-1 Selectivity Ratio Compared to Yohimbine and Idazoxan
Atipamezole demonstrates an exceptionally high alpha-2/alpha-1 selectivity ratio in receptor binding studies. In head-to-head comparisons using [3H]-clonidine and [3H]-prazosin displacement, the selectivity ratio for atipamezole was 8526, vastly exceeding the ratios for both idazoxan (27) and yohimbine (40) [1]. This indicates a >200-fold improvement in selectivity over yohimbine, minimizing off-target α1-adrenergic effects .
| Evidence Dimension | Alpha-2/Alpha-1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | 8526 |
| Comparator Or Baseline | Idazoxan: 27; Yohimbine: 40 |
| Quantified Difference | ~213-fold greater than yohimbine and ~316-fold greater than idazoxan |
| Conditions | Receptor binding studies with [3H]-clonidine and [3H]-prazosin displacement |
Why This Matters
This high selectivity is critical for researchers requiring a pure α2-antagonist to avoid confounding physiological effects mediated by α1-adrenoceptors, such as vasoconstriction, and ensures more reliable experimental outcomes.
- [1] Virtanen, R., Savola, J. M., & Saano, V. (1989). Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole. Archives Internationales de Pharmacodynamie et de Therapie, 297, 190-204. View Source
